molecular formula C15H21Cl2NO6 B4003757 4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

Cat. No.: B4003757
M. Wt: 382.2 g/mol
InChI Key: FHXDCXDROGDLRV-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound consists of a phenoxy group substituted with dichloro groups, a butan-1-amine backbone, and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine typically involves multiple steps:

    Formation of the phenoxy intermediate: This can be achieved by reacting 3,4-dichlorophenol with an appropriate alkylating agent under basic conditions.

    Attachment of the butan-1-amine backbone: The phenoxy intermediate is then reacted with a butan-1-amine derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

    Introduction of the methoxyethyl group: This step involves the reaction of the intermediate with a methoxyethylating agent under controlled conditions.

    Formation of the oxalic acid salt: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methoxyethyl groups.

    Reduction: Reduction reactions could target the phenoxy or dichloro groups.

    Substitution: The dichloro groups on the phenoxy ring are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups onto the phenoxy ring.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may investigate the biological activity of the compound, including its potential as an enzyme inhibitor or receptor ligand.

Medicine

    Drug Development: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.

Industry

    Material Science: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dichlorophenoxy)butan-1-amine: Lacks the methoxyethyl group and oxalic acid moiety.

    4-(3,4-dichlorophenoxy)-N-methylbutan-1-amine: Contains a methyl group instead of the methoxyethyl group.

    4-(3,4-dichlorophenoxy)-N-(2-hydroxyethyl)butan-1-amine: Contains a hydroxyethyl group instead of the methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group and the oxalic acid moiety may confer unique chemical and biological properties to 4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid, potentially enhancing its reactivity, solubility, or biological activity compared to similar compounds.

Properties

IUPAC Name

4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2.C2H2O4/c1-17-9-7-16-6-2-3-8-18-11-4-5-12(14)13(15)10-11;3-1(4)2(5)6/h4-5,10,16H,2-3,6-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXDCXDROGDLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 2
4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 3
4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 4
4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 5
4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

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